2-[(2-fluorophenyl)methyl-methylamino]-N-[(3R,4R)-3-hydroxypiperidin-4-yl]acetamide
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Overview
Description
2-[(2-fluorophenyl)methyl-methylamino]-N-[(3R,4R)-3-hydroxypiperidin-4-yl]acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a fluorophenyl group, a methylamino group, and a hydroxypiperidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-fluorophenyl)methyl-methylamino]-N-[(3R,4R)-3-hydroxypiperidin-4-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Fluorophenyl Intermediate: The synthesis begins with the preparation of the 2-fluorophenylmethylamine intermediate. This can be achieved through the nucleophilic substitution reaction of 2-fluorobenzyl chloride with methylamine.
Piperidine Ring Formation: The next step involves the formation of the piperidine ring. This can be accomplished by reacting the fluorophenylmethylamine with a suitable piperidine derivative under basic conditions.
Acetamide Formation: The final step involves the acylation of the piperidine derivative with acetic anhydride to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2-fluorophenyl)methyl-methylamino]-N-[(3R,4R)-3-hydroxypiperidin-4-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the piperidine ring can be oxidized to form a ketone or aldehyde under appropriate conditions.
Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like nitrating agents (HNO₃/H₂SO₄) and halogenating agents (Br₂/FeBr₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
2-[(2-fluorophenyl)methyl-methylamino]-N-[(3R,4R)-3-hydroxypiperidin-4-yl]acetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential therapeutic properties, including its role as a precursor or intermediate in the synthesis of pharmaceutical agents.
Biological Research: It is used in studies involving receptor binding and enzyme inhibition, contributing to the understanding of biological pathways and mechanisms.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-fluorophenyl)methyl-methylamino]-N-[(3R,4R)-3-hydroxypiperidin-4-yl]acetamide involves its interaction with specific molecular targets. The fluorophenyl group can enhance binding affinity to certain receptors, while the piperidine ring may interact with enzymes or other proteins. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-fluorophenyl)methyl-methylamino]-N-[(3R,4R)-3-hydroxypiperidin-4-yl]acetamide
- 2-[(2-chlorophenyl)methyl-methylamino]-N-[(3R,4R)-3-hydroxypiperidin-4-yl]acetamide
- 2-[(2-bromophenyl)methyl-methylamino]-N-[(3R,4R)-3-hydroxypiperidin-4-yl]acetamide
Uniqueness
The presence of the fluorophenyl group in 2-[(2-fluorophenyl)methyl-methylamino]-N-[(3R,4R)-3-hydroxypiperidin-4-yl]acetamide imparts unique chemical properties, such as increased lipophilicity and potential for specific receptor interactions. This distinguishes it from similar compounds with different halogen substitutions, which may exhibit varying reactivity and biological activity.
Properties
IUPAC Name |
2-[(2-fluorophenyl)methyl-methylamino]-N-[(3R,4R)-3-hydroxypiperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FN3O2/c1-19(9-11-4-2-3-5-12(11)16)10-15(21)18-13-6-7-17-8-14(13)20/h2-5,13-14,17,20H,6-10H2,1H3,(H,18,21)/t13-,14-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYEAZVRTMZIOGP-ZIAGYGMSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1F)CC(=O)NC2CCNCC2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1F)CC(=O)N[C@@H]2CCNC[C@H]2O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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